![molecular formula C13H19N3O2 B5618652 1-methyl-4-(4-nitrobenzyl)-1,4-diazepane](/img/structure/B5618652.png)
1-methyl-4-(4-nitrobenzyl)-1,4-diazepane
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Overview
Description
1-Methyl-4-(4-nitrobenzyl)-1,4-diazepane is a compound of interest in the field of organic chemistry, particularly in the study of diazepanes. Diazepanes are seven-membered nitrogen-containing heterocycles that exhibit a wide range of biological activities and are involved in various chemical reactions.
Synthesis Analysis
The synthesis of derivatives related to 1-methyl-4-(4-nitrobenzyl)-1,4-diazepane involves complex organic reactions. For example, the synthesis of 6-substituted 6-nitroperhydro-1,4-diazepines through tandem retro-Henry and Mannich/Michael reactions from N,N'-dibenzyl-6-hydroxymethyl-6-nitroperhydro-1,4-diazepine illustrates the intricate steps involved in constructing diazepane frameworks (Martinelli, Gugliotta, & Tei, 2012).
Molecular Structure Analysis
The molecular structures of diazepane derivatives are studied using various analytical techniques. For example, iron(III) complexes of bis(phenolate) ligands, including 1,4-bis(2-hydroxy-4-nitrobenzyl)-1,4-diazepane, have been characterized to serve as models for enzymes, showing the importance of structural analysis in understanding the reactivity and function of these compounds (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).
Chemical Reactions and Properties
The reactivity of 1-methyl-4-(4-nitrobenzyl)-1,4-diazepane derivatives in chemical reactions is significant. For instance, the reactions involving nitro-substituted benzodiazepinones demonstrate the potential for further functionalization and the exploration of reaction mechanisms (Puodzhyunaite & Talaikite, 1974).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the behavior and application potential of diazepane compounds. Studies on the crystal structure of N,N'-disubstituted-1,4-diazepanes reveal insights into their conformation and stability (Ramírez-Montes, Ochoa, Rodríguez, Santillán, García-Ortega, Rodrı́guez, & Fárfan, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and mechanisms of reaction, are key to the application and understanding of 1-methyl-4-(4-nitrobenzyl)-1,4-diazepane derivatives. For example, their involvement in multicomponent reactions highlights their versatility in organic synthesis (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
properties
IUPAC Name |
1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14-7-2-8-15(10-9-14)11-12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIGVYZSNGDFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5265048 |
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